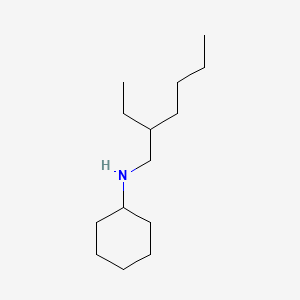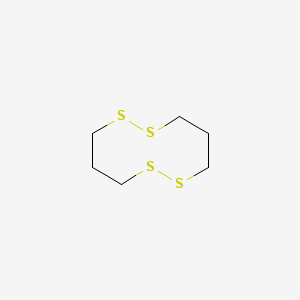silane CAS No. 13829-50-0](/img/structure/B14725614.png)
[(But-2-en-2-yl)oxy](triethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(But-2-en-2-yl)oxysilane is an organosilicon compound with the molecular formula C_10H_22OSi It is a trialkylsilane derivative, characterized by the presence of a but-2-en-2-yloxy group attached to a triethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-en-2-yl)oxysilane typically involves the reaction of but-2-en-2-ol with triethylsilane in the presence of a suitable catalyst. One common method involves the use of a platinum-based catalyst, such as platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, under mild conditions. The reaction proceeds via hydrosilylation, where the silicon-hydrogen bond of triethylsilane adds across the carbon-carbon double bond of but-2-en-2-ol, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of (But-2-en-2-yl)oxysilane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and consistent product quality. The use of flow chemistry also minimizes the risk of side reactions and improves the overall efficiency of the process.
化学反应分析
Types of Reactions
(But-2-en-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert (But-2-en-2-yl)oxysilane to simpler silanes or hydrocarbons.
Substitution: The but-2-en-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, forming new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used in the presence of a suitable base or catalyst.
Hydrosilylation: Platinum or rhodium-based catalysts are commonly employed, with reactions conducted under mild conditions to prevent over-reduction or side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while hydrosilylation can produce various organosilicon compounds with new carbon-silicon bonds.
科学研究应用
(But-2-en-2-yl)oxysilane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Material Science: The compound is employed in the development of silicon-based materials, such as silicones and siloxanes, which have applications in coatings, adhesives, and sealants.
Pharmaceuticals: (But-2-en-2-yl)oxysilane is investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Catalysis: The compound serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of (But-2-en-2-yl)oxysilane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bond in the triethylsilane moiety is highly reactive, allowing it to add across carbon-carbon double bonds in the presence of a suitable catalyst. This reactivity is exploited in the synthesis of organosilicon compounds and in catalytic processes where (But-2-en-2-yl)oxysilane acts as a reducing agent or a source of silicon.
相似化合物的比较
(But-2-en-2-yl)oxysilane can be compared with other similar compounds, such as:
Triethylsilane: A simpler trialkylsilane with the formula (C_2H_5)_3SiH, used primarily as a reducing agent in organic synthesis.
Trimethylsilane: Another trialkylsilane, (CH_3)_3SiH, which is less sterically hindered and more volatile than (But-2-en-2-yl)oxysilane.
(Propargyloxy)trimethylsilane: A compound with a similar structure but containing a propargyloxy group instead of a but-2-en-2-yloxy group, leading to different reactivity and applications.
属性
CAS 编号 |
13829-50-0 |
|---|---|
分子式 |
C10H22OSi |
分子量 |
186.37 g/mol |
IUPAC 名称 |
but-2-en-2-yloxy(triethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-6-10(5)11-12(7-2,8-3)9-4/h6H,7-9H2,1-5H3 |
InChI 键 |
OBLYMUXRXYHJDM-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OC(=CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


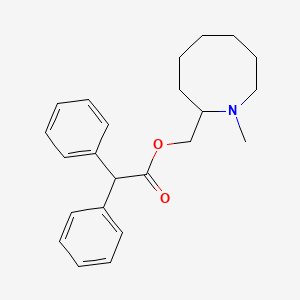

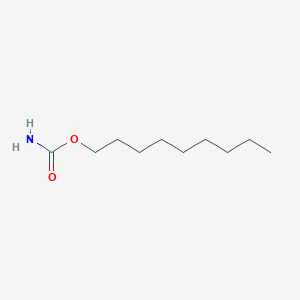
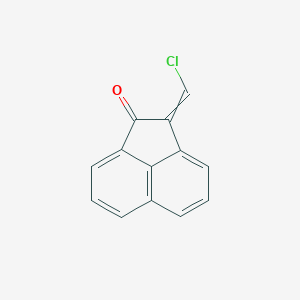
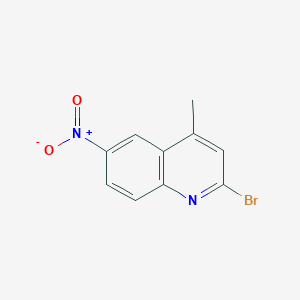
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)

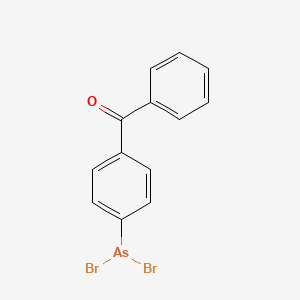
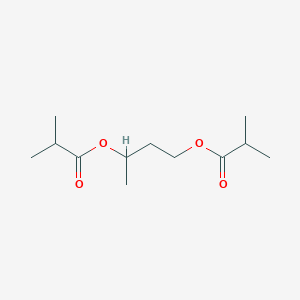

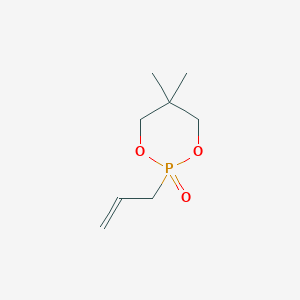
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
